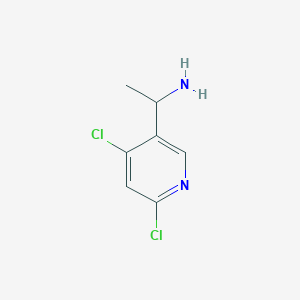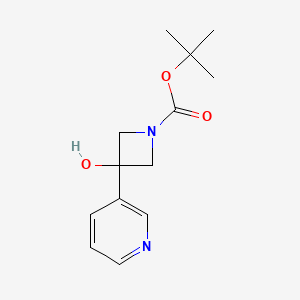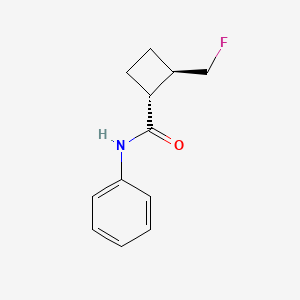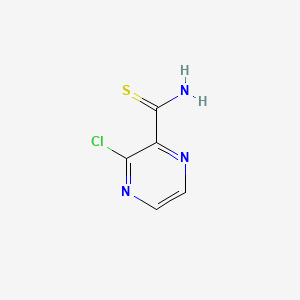
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is an organic compound with the molecular formula C6H16ClNO2 It is a derivative of 2-amino-2,3-dimethylbutane, which is a branched aliphatic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2,3-dimethylbutane.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the diol with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the amine.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on enzymes or receptors.
Pathway Modulation: Modulating biochemical pathways to produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2,3-dimethylbutane: The parent compound without the hydroxyl groups.
2-Amino-3,3-dimethylbutane: A structural isomer with different substitution patterns.
2-Amino-2,3-dimethylbutyronitrile: A nitrile derivative.
Uniqueness
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C6H16ClNO2 |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-amino-2,3-dimethylbutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-5(2,9)6(3,7)4-8;/h8-9H,4,7H2,1-3H3;1H |
Clave InChI |
FCEUQLMPBNVTSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(CO)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)


![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


